![molecular formula C7H5Cl2N3O B2635367 Pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride CAS No. 937602-40-9](/img/structure/B2635367.png)

Pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride

Vue d'ensemble

Description

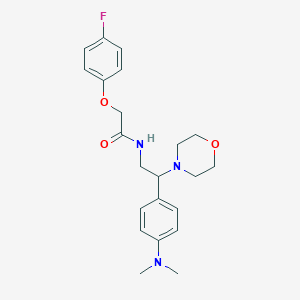

Pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride is a type of N-heterocyclic compound . It is part of a large family of compounds that have significant impact in medicinal chemistry and material science due to their significant photophysical properties . The Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar system that contains both pyrazole and pyrimidine rings .

Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis

The molecular structure of Pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride is characterized by a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine derivatives are known to undergo various chemical reactions . For instance, they can undergo regioselective reactions, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of the compound .Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidine derivatives are known for their significant photophysical properties . They have attracted a great deal of attention in material science recently due to these properties .Applications De Recherche Scientifique

1. Fluorescent Probes Development

Pyrazolo[1,5-a]pyrimidine (PP) compounds have been utilized in developing fluorescent probes. An efficient synthetic protocol for PP has been established, leading to a variety of PP derivatives with fluorescent properties. These derivatives' spectroscopic properties are sensitive to certain media, suggesting their potential in fluorescent probe applications (Wu et al., 2008).

2. Synthesis and Material Science

PP derivatives have gained attention in material science for their significant photophysical properties. Various synthetic pathways for PP derivatives enhance their structural diversity, beneficial for material science applications (Arias-Gómez et al., 2021).

3. Medicinal Chemistry

PP scaffold is significant in drug discovery due to its broad range of medicinal properties. Its use in developing drug-like candidates has shown potential in various therapeutic areas. The structure-activity relationship (SAR) studies of PP derivatives offer insights for future drug development (Cherukupalli et al., 2017).

4. Antitumor Agents

PP derivatives have played a vital role in developing antitumor agents. Their diverse structures and kinase inhibitory activity make them suitable for targeting various cancer-related enzymes and pathways. Recent studies have explored small molecule inhibitors with PP scaffold for various cancer targets (Zhang et al., 2023).

5. Disperse Dyes in Textiles

PP derivatives have been synthesized as disperse dyes for polyester fibers. These dyes, featuring PP structures, have been tested for their fastness properties, showing potential for application in the textile industry (Al-Etaibi et al., 2011).

Orientations Futures

Propriétés

IUPAC Name |

pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O/c8-6(12)5-4-10-11-3-1-2-9-7(5)11/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNOBXHOOORODQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C(C=N2)C(=O)Cl)N=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2635287.png)

![2-[1-(2-Methylpyrazole-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2635289.png)

![Methyl N-[(2R)-1-aminopropan-2-yl]carbamate;hydrochloride](/img/structure/B2635290.png)

![Ethyl 2-[methyl-[3-(methylamino)propanoyl]amino]acetate;hydrochloride](/img/structure/B2635291.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-methoxynicotinamide](/img/structure/B2635292.png)

![Ethyl 2-(4-chlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2635302.png)

![2-(4-(2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)piperazin-1-yl)ethanol](/img/structure/B2635303.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]furan-3-carboxamide](/img/structure/B2635307.png)